molecular formula C4N3O4Si B1630132 (Triisocyanatomethoxy)silane CAS No. 5578-37-0

(Triisocyanatomethoxy)silane

Cat. No. B1630132
CAS RN: 5578-37-0
M. Wt: 182.15 g/mol
InChI Key: JFNBSSORJWMRMS-UHFFFAOYSA-N
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Description

(Triisocyanatomethoxy)silane is an organosilicon compound with the chemical formula HSi(OC₂H₅)₃ . It appears as a colorless liquid and is primarily utilized in precious metal-catalyzed hydrosilylation reactions . One of its notable features is its ability to form triethoxysilyl groups , which are often valued for their attachment to silica surfaces .


Molecular Structure Analysis

The molecular structure of (Triisocyanatomethoxy)silane consists of 14 bonds , including 11 non-H bonds , 6 multiple bonds , 4 rotatable bonds , 6 double bonds , and 3 isocyanate groups (aliphatic). For a visual representation, refer to the image below :

properties

InChI

InChI=1S/C4N3O4Si/c8-1-5-4(11-12,6-2-9)7-3-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNBSSORJWMRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(N=C=O)(N=C=O)O[Si])=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50787455
Record name (Triisocyanatomethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50787455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Triisocyanatomethoxy)silane

CAS RN

5578-37-0
Record name (Triisocyanatomethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50787455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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